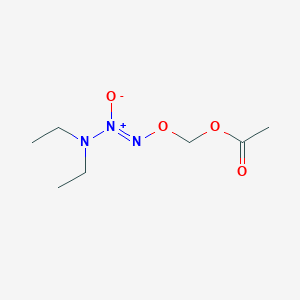
Diethylamine NONOate/AM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylamine NONOate/AM is a nitric oxide donor compound that releases nitric oxide upon activation by intracellular esterases. It is a cell-permeable, O²-acetoxymethylated diazeniumdiolate that has been shown to induce apoptosis and act as an antiproliferative agent in certain human leukemia cell lines .
Métodos De Preparación
Diethylamine NONOate/AM is synthesized through the reaction of diethylamine with nitric oxide under controlled conditions. The reaction typically involves the use of a solvent such as dimethyl sulfoxide (DMSO) and is carried out at low temperatures to ensure the stability of the product. The compound is then purified through standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Diethylamine NONOate/AM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.
Substitution: The diazeniumdiolate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethylamine NONOate/AM has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Employed in studies involving cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating certain types of cancer and other diseases.
Industry: Utilized in the development of antimicrobial agents and other industrial applications
Mecanismo De Acción
The mechanism of action of Diethylamine NONOate/AM involves the release of nitric oxide upon activation by intracellular esterases. Nitric oxide then interacts with various molecular targets and pathways, including the activation of guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, triggers a cascade of cellular events that result in apoptosis and other biological effects .
Comparación Con Compuestos Similares
Diethylamine NONOate/AM is unique among nitric oxide donors due to its cell-permeable nature and the controlled release of nitric oxide. Similar compounds include:
S-Nitroso-N-acetyl-DL-penicillamine: Another nitric oxide donor with different stability and release characteristics.
S-Nitrosoglutathione: A nitric oxide donor that releases nitric oxide under different physiological conditions.
Spermine NONOate: A nitric oxide donor with a different molecular structure and release profile.
This compound stands out due to its enhanced stability in physiological buffers and its ability to induce apoptosis in specific cell lines .
Propiedades
Fórmula molecular |
C7H15N3O4 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(Z)-acetyloxymethoxyimino-(diethylamino)-oxidoazanium |
InChI |
InChI=1S/C7H15N3O4/c1-4-9(5-2)10(12)8-14-6-13-7(3)11/h4-6H2,1-3H3/b10-8- |
Clave InChI |
NZMFKFGVIPMXHU-NTMALXAHSA-N |
SMILES isomérico |
CCN(CC)/[N+](=N/OCOC(=O)C)/[O-] |
SMILES canónico |
CCN(CC)[N+](=NOCOC(=O)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


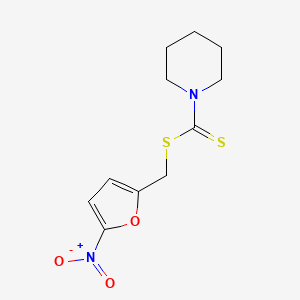
![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)

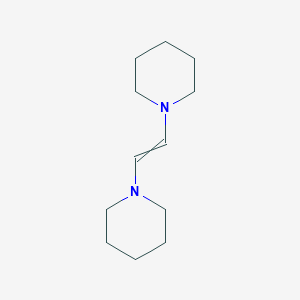
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
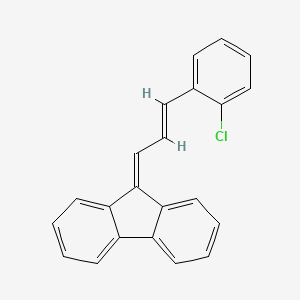
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
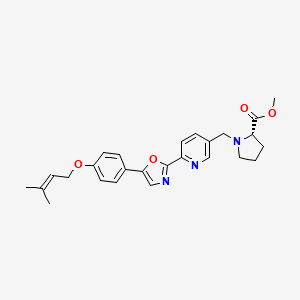
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
